molecular formula C11H13ClN4O2 B12596971 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- CAS No. 647853-27-8

1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro-

Cat. No.: B12596971
CAS No.: 647853-27-8
M. Wt: 268.70 g/mol
InChI Key: GQPYYPUONPMHOT-UHFFFAOYSA-N
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Description

1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the indazole ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Amination: Introduction of the amine group.

    Alkylation: Attachment of the 2-methylpropyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group to an amine or hydroxylamine.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group might yield 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The nitro group could be involved in redox reactions, while the amine group might form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.

    5-Nitroindazole: Similar structure but lacks the chloro and 2-methylpropyl groups.

    3-Chloro-1H-indazole: Lacks the nitro and amine groups.

Uniqueness

1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

647853-27-8

Molecular Formula

C11H13ClN4O2

Molecular Weight

268.70 g/mol

IUPAC Name

3-chloro-N-(2-methylpropyl)-5-nitro-2H-indazol-7-amine

InChI

InChI=1S/C11H13ClN4O2/c1-6(2)5-13-9-4-7(16(17)18)3-8-10(9)14-15-11(8)12/h3-4,6,13H,5H2,1-2H3,(H,14,15)

InChI Key

GQPYYPUONPMHOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=CC2=C(NN=C12)Cl)[N+](=O)[O-]

Origin of Product

United States

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